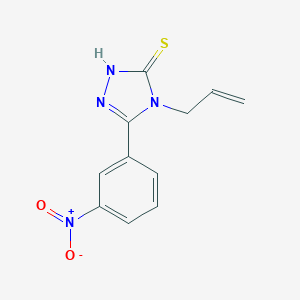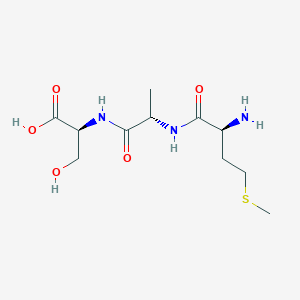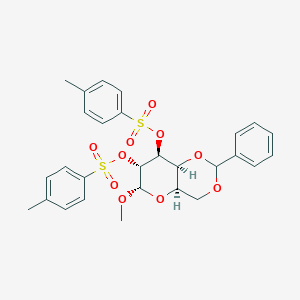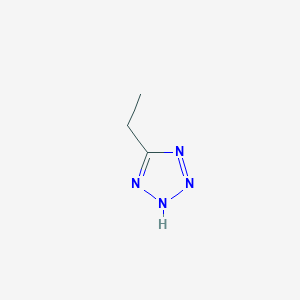
4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities and has been the subject of various studies to explore their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For example, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the specific synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic routes could be inferred.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of a similar compound was determined using IR, 1H-NMR, and 13C-NMR spectra, as well as single-crystal X-ray diffraction . The presence of allyl and nitrophenyl groups in the compound of interest would likely influence the electronic structure and contribute to the stabilization of the molecule through various intramolecular interactions.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound could potentially engage in redox reactions or serve as a nucleophile in substitution reactions. The allyl group might undergo reactions typical of alkenes, such as polymerization or the Diels-Alder reaction. The nitro group could be reduced to an amine, providing further chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the allyl and nitrophenyl groups can affect these properties significantly. For example, the melting points of similar compounds were reported to be in the range of 495 – 503 K . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like DFT to predict the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Biological Activities
Compounds related to 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol, such as 1,2,4-triazole derivatives, are extensively studied for their significant chemical reactivity and diverse biological activities. These compounds exhibit a broad range of biological properties including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their similarity to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in biochemical processes and pharmacological applications. The synthesis, physico-chemical properties, and biological activities of these derivatives have been a subject of research, aiming at the development of new therapeutic agents (А. G. Kaplaushenko, 2019; M. V. Ohloblina, 2022).
Advances in Triazole Synthesis
Recent advancements in the synthesis of 1,2,4-triazole derivatives highlight the importance of eco-friendly procedures, which utilize microwave irradiation and novel catalysts for efficient triazole synthesis. These methodologies offer advantages such as reduced reaction times and higher yields, which are beneficial for the pharmaceutical industry. The development of new drugs often incorporates these triazole cores due to their stability and significant biological activities (M. D. de Souza et al., 2019).
Antifungal and Antibacterial Potential
The antifungal and antibacterial potential of 1,2,4-triazole compounds has been extensively researched. These compounds have been identified as promising candidates for developing new antifungal agents due to their potent activity and selectivity. The structure-activity relationship (SAR) of 1,2,4-triazole derivatives has been explored to optimize their antifungal properties. Their effectiveness against resistant strains and their role as pharmacologically significant moieties in various antifungal drug categories underscore their potential in addressing contemporary antimicrobial resistance challenges (Z. Kazeminejad et al., 2022).
Proton-Conducting Polymeric Membranes
Research into the physicochemical and proton-conducting properties of materials based on 1H-1,2,4-triazole has shown promising results for applications in fuel cell membranes. These materials significantly improve the thermal and electrochemical stability, mechanical strength, and ionic conductivity of electrolyte membranes, making them suitable for high-temperature, anhydrous conditions. The advancements in this area highlight the versatility of 1,2,4-triazole derivatives beyond their biological applications, extending into the development of innovative materials for energy applications (G. Prozorova & A. Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZZADMBHQNVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352184 |
Source


|
| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |
CAS RN |
17050-61-2 |
Source


|
| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














